molecular formula C10H15BrClNO B13551683 2-Amino-3-(2-bromophenyl)-2-methylpropan-1-olhydrochloride

2-Amino-3-(2-bromophenyl)-2-methylpropan-1-olhydrochloride

Cat. No.: B13551683
M. Wt: 280.59 g/mol
InChI Key: GMFWLLCAQIVQTL-UHFFFAOYSA-N
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Description

2-Amino-3-(2-bromophenyl)-2-methylpropan-1-olhydrochloride is a chemical compound with a complex structure that includes an amino group, a bromophenyl group, and a methylpropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-bromophenyl)-2-methylpropan-1-olhydrochloride typically involves multiple steps. One common method starts with the bromination of a precursor compound, followed by the introduction of the amino and methylpropanol groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-bromophenyl)-2-methylpropan-1-olhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bromophenyl group or other functional groups.

    Substitution: The bromine atom can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

2-Amino-3-(2-bromophenyl)-2-methylpropan-1-olhydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-bromophenyl)-2-methylpropan-1-olhydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(3-bromophenyl)propanoic acid: Similar structure but with a different position of the bromine atom.

    2-Amino-3-cyano-4-aryl-6-sulfanepyrimidine: Contains a cyano group and a pyrimidine ring, offering different chemical properties.

Uniqueness

2-Amino-3-(2-bromophenyl)-2-methylpropan-1-olhydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial contexts.

Properties

Molecular Formula

C10H15BrClNO

Molecular Weight

280.59 g/mol

IUPAC Name

2-amino-3-(2-bromophenyl)-2-methylpropan-1-ol;hydrochloride

InChI

InChI=1S/C10H14BrNO.ClH/c1-10(12,7-13)6-8-4-2-3-5-9(8)11;/h2-5,13H,6-7,12H2,1H3;1H

InChI Key

GMFWLLCAQIVQTL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1Br)(CO)N.Cl

Origin of Product

United States

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